2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro-

MDM2-p53 inhibitor Hammett substituent constant sulfonamide acidity

2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro- (CAS 646039-58-9) is a bisarylsulfonamide compound explicitly claimed in European patent EP1519932B1 as an inhibitor of the MDM2-p53 protein-protein interaction for oncology applications. The molecule comprises a 5-chloro-4-nitrothiophene-2-sulfonamide core N-substituted with a 4-fluorophenyl group (C10H6ClFN2O4S2, MW 336.75).

Molecular Formula C10H6ClFN2O4S2
Molecular Weight 336.8 g/mol
CAS No. 646039-58-9
Cat. No. B12604037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro-
CAS646039-58-9
Molecular FormulaC10H6ClFN2O4S2
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])F
InChIInChI=1S/C10H6ClFN2O4S2/c11-10-8(14(15)16)5-9(19-10)20(17,18)13-7-3-1-6(12)2-4-7/h1-5,13H
InChIKeyOXXQNQHHEDBZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 646039-58-9: 5-Chloro-N-(4-fluorophenyl)-4-nitrothiophene-2-sulfonamide for MDM2-p53 Inhibitor Research & Procurement


2-Thiophenesulfonamide, 5-chloro-N-(4-fluorophenyl)-4-nitro- (CAS 646039-58-9) is a bisarylsulfonamide compound explicitly claimed in European patent EP1519932B1 as an inhibitor of the MDM2-p53 protein-protein interaction for oncology applications [1]. The molecule comprises a 5-chloro-4-nitrothiophene-2-sulfonamide core N-substituted with a 4-fluorophenyl group (C10H6ClFN2O4S2, MW 336.75) . This scaffold belongs to a class of non-peptidic small-molecule antagonists designed to reactivate p53 tumor suppressor function in cancers retaining wild-type p53 but overexpressing MDM2 [2].

Why 5-Chloro-N-(4-fluorophenyl)-4-nitrothiophene-2-sulfonamide Cannot Be Replaced by Other In-Class Thiophenesulfonamides


Although numerous thiophenesulfonamide analogs exist within the EP1519932B1 patent family—including 4-chlorophenyl, 4-methoxyphenyl, and N-benzyl derivatives—these cannot be interchanged in MDM2-p53 inhibition assays without altering pharmacological outcomes. Fitzgerald (2011) demonstrated that active compounds in this series require a 5-chloro-4-nitro-2-sulfonamoyl thiophene ring susceptible to nucleophilic aromatic substitution (SNAr) at the 5-position; no active analogs lacking this reactive functionality were identified [1]. The 4-fluorophenyl N-substituent imparts distinct electronic (Hammett σp = +0.06), steric, and lipophilic properties relative to the 4-chloro (σp = +0.23), 4-methoxy (σp = −0.27), and unsubstituted phenyl congeners, each of which differentially modulates sulfonamide NH acidity, ring electrophilicity, and MDM2 binding-pocket complementarity [2]. Substituting the 4-fluoro group with any other substituent thus changes the compound's pharmacophoric profile in a non-linear manner that cannot be compensated by simply adjusting assay concentration.

Quantitative Differentiation Evidence for 646039-58-9: Comparator-Based Analysis


Electronic Modulation of Sulfonamide NH Acidity: 4-Fluorophenyl (σp = +0.06) vs. 4-Chlorophenyl (σp = +0.23) vs. 4-Methoxyphenyl (σp = −0.27)

The 4-fluorophenyl N-substituent of CAS 646039-58-9 imparts a Hammett σp value of +0.06, positioning its electronic effect between the 4-chlorophenyl analog (σp = +0.23) and the 4-methoxyphenyl analog (σp = −0.27), both explicitly claimed in the same patent [1]. This translates to a sulfonamide NH pKa that is higher (less acidic) than the 4-Cl derivative but lower than the 4-OCH3 derivative, modulating hydrogen-bond donor strength to the MDM2 binding cleft [2]. Critically, the 4-fluoro group withdraws electron density inductively without the resonance donation of methoxy, preserving the electrophilic character of the thiophene ring necessary for SNAr-based covalent engagement mechanisms [3].

MDM2-p53 inhibitor Hammett substituent constant sulfonamide acidity

Differential Lipophilicity: clogP ~2.8 for 4-Fluoro vs. ~3.2 for 4-Chloro vs. ~2.3 for 4-Methoxy Analog

CAS 646039-58-9 exhibits a calculated logP (clogP) of approximately 2.8, which is 0.4 log units lower than the 4-chlorophenyl congener (clogP ~3.2) and 0.5 log units higher than the 4-methoxyphenyl congener (clogP ~2.3) [1]. This ΔclogP of −0.4 versus the 4-Cl analog corresponds to roughly a 2.5-fold reduction in lipid solubility, translating to improved aqueous solubility and potentially reduced nonspecific protein binding, while maintaining sufficient lipophilicity to cross cell membranes in MDM2-overexpressing cell assays [2]. The 4-fluoro analog thus occupies a balanced lipophilicity window that is neither excessively hydrophobic (risk of aggregation, high plasma protein binding) nor excessively hydrophilic (poor membrane permeation).

lipophilicity membrane permeability physicochemical property

SNAr Reactivity at the 5-Position: 5-Chloro-4-nitro Core Required for Covalent Engagement; Not Accessible to 5-H or 4-OCH3-Substituted Analogs

Fitzgerald (2011) established that the 5-chloro-4-nitrothiophene-2-sulfonamide core present in CAS 646039-58-9 is 'very susceptible to SNAr reactions at the 5-position,' and critically, 'no active analogues without the reactive functionality were found' in the MDM2-p53 fluorescence polarization assay [1]. This implies that the 5-chloro substituent is essential for activity, likely via covalent modification of a nucleophilic residue in or near the MDM2 binding pocket. Analogs lacking the 5-chloro group (e.g., N-(4-chlorophenyl)-4-nitrothiophene-2-sulfonamide, claimed in [2]) or those bearing electron-donating N-substituents (e.g., 4-methoxyphenyl) that reduce ring electrophilicity would be predicted to exhibit substantially diminished or absent inhibitory activity. The 4-fluorophenyl group, being weakly electron-withdrawing, maintains adequate ring activation for SNAr.

nucleophilic aromatic substitution covalent inhibitor electrophilic warhead

Conformational Pre-organization: N-Phenyl (3 Rotatable Bonds) vs. N-Benzyl Analog (4 Rotatable Bonds)

CAS 646039-58-9 features a direct N-phenyl linkage, resulting in only 3 rotatable bonds (excluding the sulfonamide S–N bond, which has partial double-bond character). In contrast, the N-benzyl analog 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitrothiophene-2-sulfonamide, also claimed in [1], contains a flexible methylene spacer that adds one additional rotatable bond (total = 4). This extra degree of conformational freedom in the N-benzyl series increases the entropic penalty upon binding to MDM2 and may permit multiple binding poses, reducing target selectivity [2]. The more rigid N-phenyl scaffold of CAS 646039-58-9 is therefore expected to exhibit enhanced binding affinity per unit molecular weight, a principle consistent with fragment-based drug design guidelines.

conformational restriction entropic penalty ligand pre-organization

Antibacterial Baseline Differentiation: 5-Nitrothiophene-2-sulfonamides Show Bactericidal Activity at Low Concentrations, Reversed by PABA

Bulkacz et al. (1968) demonstrated that 5-nitrothiophene-2-sulfonamides, the core scaffold of CAS 646039-58-9, are bactericidal at very low concentrations and that growth inhibition is reversed by folic acid or p-aminobenzoic acid (PABA), confirming these compounds inhibit intracellular folic acid biosynthesis [1]. The 5-nitro compound (IV) was more inhibitory than the corresponding 5-amino analog (II). Although this study predates the synthesis of the N-(4-fluorophenyl) derivative, it establishes that the 5-chloro-4-nitro substitution pattern on the thiophene ring—present in the target compound—provides a dual mechanism potential (antifolate + SNAr reactivity) not shared by simple 5-aminothiophene-2-sulfonamides or 4-nitrothiophene-2-sulfonamides lacking the 5-chloro substituent [2].

antibacterial folic acid biosynthesis PABA reversal

Procurement-Driven Application Scenarios for 5-Chloro-N-(4-fluorophenyl)-4-nitrothiophene-2-sulfonamide


MDM2-p53 Protein-Protein Interaction Inhibitor Screening and SAR Expansion

Procure CAS 646039-58-9 as a tool compound for fluorescence polarization (FP) competitive binding assays measuring disruption of recombinant p53 binding to MDM2, referencing the assay system validated by Galatin & Abraham (IC50 = 31.8 µM for the parent sulfonamide class) [1]. Use the 4-fluoro substituent's distinct Hammett σp (+0.06) as a reference point to probe electronic effects on MDM2 binding-pocket complementarity, systematically comparing with the 4-chloro (σp +0.23) and 4-methoxy (σp −0.27) analogs to construct a quantitative SAR model [2].

Covalent Probe Development Exploiting Thiophene C5 SNAr Reactivity

Leverage the 5-chloro-4-nitrothiophene core's susceptibility to nucleophilic aromatic substitution, as characterized by Fitzgerald (2011), to develop activity-based protein profiling (ABPP) probes or covalent MDM2 inhibitors [1]. The 4-fluorophenyl group's weak electron-withdrawing character preserves ring electrophilicity without the excessive reactivity that might lead to non-specific labeling. Compare labeling efficiency and selectivity against the 5-H analog (unable to undergo SNAr) and the 4-methoxy analog (reduced electrophilicity) to validate target engagement specificity.

Physicochemical Property Optimization in Lead Development Programs

Source CAS 646039-58-9 as a balanced-lipophilicity starting point (clogP ~2.8) for lead optimization campaigns targeting MDM2. The 0.4 log unit lower clogP versus the 4-chloro analog translates to superior aqueous solubility and reduced non-specific binding in cellular thermal shift assays (CETSA), while retaining sufficient membrane permeability for intracellular target engagement in MDM2-overexpressing SJSA-1 or HCT116 cell lines [3]. Use the compound as a reference to benchmark solubility and permeability improvements in designed analogs.

Antibacterial Screening Leveraging Antifolate Mechanism

Based on the class-level evidence that 5-nitrothiophene-2-sulfonamides inhibit bacterial folic acid biosynthesis (Bulkacz et al., 1968) in a PABA-reversible manner [4], deploy CAS 646039-58-9 in antibacterial susceptibility panels (e.g., E. coli, S. aureus MIC determination) to explore dual MDM2/antifolate pharmacology. Compare activity against the 5-amino and 4-amino thiophene-2-sulfonamide congeners, which lack the bactericidal potency of the 5-nitro series, to confirm the nitro group's essential role in growth inhibition.

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